Palmarumycin C3

Descripción general

Descripción

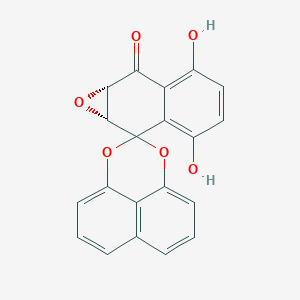

Palmarumycin C3 is a spirobisnaphthalene compound isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 after treatment with 1-hexadecene . It exhibits stronger antimicrobial and antioxidant activities .

Synthesis Analysis

The total synthesis of Palmarumycin C3 has been achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Molecular Structure Analysis

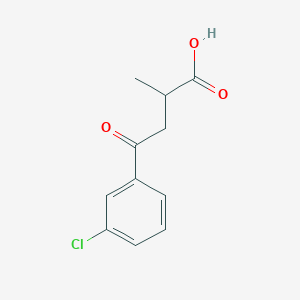

The molecular structure of Palmarumycin C3 is characterized by a spirobisnaphthalene core . The molecular weight is 348.31, and the molecular formula is C20H12O6 .Chemical Reactions Analysis

The key steps in the synthesis of Palmarumycin C3 involve a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .Physical And Chemical Properties Analysis

Palmarumycin C3 is a solid compound with a molecular weight of 348.31 and a molecular formula of C20H12O6 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Palmarumycin C3 has been identified as an active compound against various bacteria, including Agrobacterium tumefaciens, Bacillus subtilis, Pseudomonas lachrymans, Ralstonia solanacearum, Staphylococcus haemolyticus, and Xanthomonas vesicatoria. It exhibits significant inhibitory effects with MIC values ranging from 6.25 to 12.5 µg/ml .

Antimicrobial Enhancement Strategy

Research indicates that the addition of 1-hexadecene can effectively enhance the production of palmarumycins, including C3, in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. Palmarumycin C3 showed stronger antimicrobial activities compared to its analog, palmarumycin C2 .

Antioxidant Properties

In addition to its antimicrobial activity, Palmarumycin C3 also exhibits antioxidant properties. This makes it a potential candidate for further research in oxidative stress-related conditions .

Synthetic Chemistry Research

Palmarumycin C3 serves as a key intermediate in the total synthesis of various palmarumycins and related compounds. Its role in synthetic strategies highlights its importance in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

Palmarumycin C3 is a spirobisnaphthalene compound that exhibits significant inhibition activities against various cell lines . .

Mode of Action

It is known to exhibit antimicrobial and antioxidant activities , suggesting it may interact with targets that play a role in these biological processes

Result of Action

Palmarumycin C3 has been reported to display significant inhibition activities against various cell lines, including HCT116, U87-MG, HepG2, BGC823, and PC9 . This suggests that the compound may have potential antitumor or anticancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Palmarumycin C3 is not well-documented in the literature. It’s worth noting that Palmarumycin C3 was isolated from the endophytic fungus Berkleasmium sp. Dzf12 , suggesting that it may be influenced by the biological environment of this fungus

Propiedades

IUPAC Name |

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBHYOFNNANPN-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmarumycin C3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?

A1: Palmarumycin C3 exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to Palmarumycin C3.

Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of Palmarumycin C3?

A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of Palmarumycin C3. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in Palmarumycin C3 yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor Palmarumycin C3 biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)